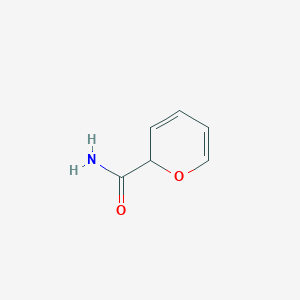
Pyramid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyramidane is an intriguing compound in organic chemistry, known for its unique square-pyramidal structure. It is the smallest member of the fenestrane family, specifically [3.3.3.3]fenestrane or tetracyclo-[2.1.0.01,3.02,5]pentane . The compound’s structure features an invertedly tetrahedral apical carbon, which significantly deviates from the standard tetrahedral geometry, resulting in unusual bonding interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyramidane has been a challenging task for chemists due to its nonclassical structure. The preparation typically involves the formation of a four-membered ring base made of carbon, silicon, or germanium atoms, capped by an apex of germanium, tin, or lead . The reaction conditions often require precise control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of pyramidane is not yet widespread due to the complexity of its synthesis. advancements in synthetic chemistry and computational studies have paved the way for potential large-scale production in the future .
化学反応の分析
Types of Reactions
Pyramidane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of pyramidane.
Substitution: Substitution reactions often involve the replacement of one of the atoms in the four-membered ring or the apex with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of pyramidane, such as halogenated pyramidanes, oxides, and reduced forms .
科学的研究の応用
Pyramidane has several scientific research applications, including:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of pyramidane involves its interaction with molecular targets through its unique bonding interactions. The invertedly tetrahedral apical carbon plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include various electron transfer processes and coordination with metal ions .
類似化合物との比較
Pyramidane is compared with other members of the fenestrane family, such as [3.3.3.3]fenestrane and tetracyclo-[2.1.0.01,3.02,5]pentane . These compounds share similar structural features but differ in their bonding interactions and stability. Pyramidane’s unique square-pyramidal structure sets it apart from these similar compounds, making it a subject of significant interest in synthetic chemistry .
Conclusion
Pyramidane is a fascinating compound with a unique structure and diverse applications in scientific research
特性
CAS番号 |
358350-41-1 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC名 |
2H-pyran-2-carboxamide |
InChI |
InChI=1S/C6H7NO2/c7-6(8)5-3-1-2-4-9-5/h1-5H,(H2,7,8) |
InChIキー |
MMTVHLPXGYWNOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(OC=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


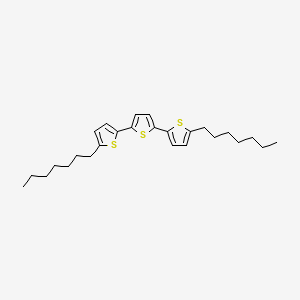
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
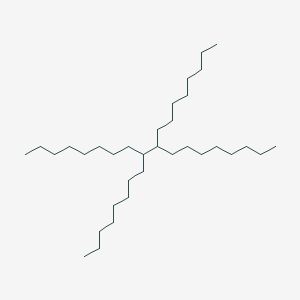
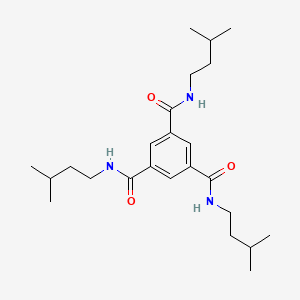
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
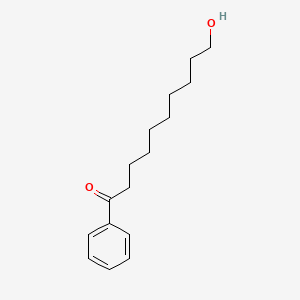
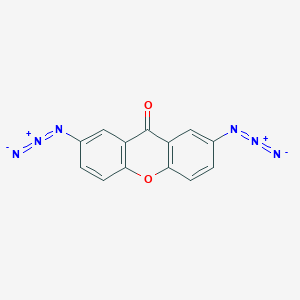
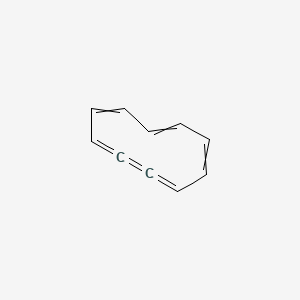

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
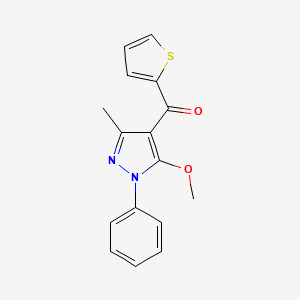
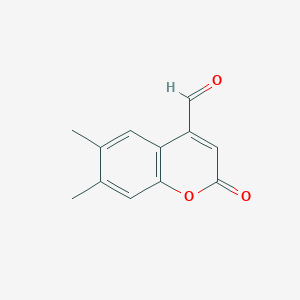
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
